3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide
Description
The compound “3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide” is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 2-fluorophenyl group, a piperidine ring, and a pyridine 1-oxide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and role as a bioisostere for ester or amide functionalities in medicinal chemistry . The 2-fluorophenyl substituent enhances lipophilicity and may improve binding affinity to biological targets through hydrophobic interactions or fluorine-specific effects like dipole interactions.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-17-8-2-1-7-16(17)19-22-18(28-23-19)11-14-5-3-9-24(12-14)20(26)15-6-4-10-25(27)13-15/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFQPFVYPPMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical and Pharmacological Implications
Table 2: Inferred Properties Based on Structural Features
- Fluorine Effects : The 2-fluorophenyl group in the target compound may provide better steric compatibility with hydrophobic binding pockets than the 3-fluorophenyl analog in .
Research Findings and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Advantages: The pyridine 1-oxide group may improve aqueous solubility compared to non-oxidized pyridines, enhancing bioavailability .
- Challenges : The piperidine ring’s basicity could lead to off-target interactions with ion channels or transporters, a common issue in CNS drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
